molecular formula C14H12N4O B1298918 2-hydrazino-3-phenylquinazolin-4(3H)-one CAS No. 731-52-2

2-hydrazino-3-phenylquinazolin-4(3H)-one

Cat. No.: B1298918
CAS No.: 731-52-2
M. Wt: 252.27 g/mol
InChI Key: VNBHFDXTDVKBRK-UHFFFAOYSA-N
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Description

2-Hydrazino-3-phenylquinazolin-4(3H)-one is a versatile nitrogen-containing heterocyclic scaffold of significant interest in medicinal chemistry and anticancer drug discovery . This compound serves as a crucial synthetic intermediate for the development of novel targeted therapies, particularly against the epidermal growth factor receptor (EGFR), a tyrosine kinase that is frequently overexpressed or mutated in various cancers such as breast, lung, and colorectal cancers . Researchers utilize this hydrazino-functionalized quinazolinone to design and synthesize a diverse library of derivatives, often by condensing the hydrazine moiety with various aldehydes to form hydrazone-based Schiff bases or by further functionalization to create more complex structures . The primary research value of this compound lies in its role as a precursor to potent cytotoxic agents. Derivatives stemming from this core structure have demonstrated promising antiproliferative activity in vitro against a panel of human cancer cell lines, including MCF-7 (breast) and SW480 (colorectal) . The mechanism of action for these active derivatives often involves the inhibition of EGFR tyrosine kinase, competitively blocking the ATP-binding site and thereby delaying downstream signaling pathways that drive tumor growth and survival . Beyond its application in oncology, the 3-phenylquinazolin-4(3H)-one scaffold is also recognized for its wide spectrum of other biological activities, including antibacterial and antifungal properties, making it a valuable template for broad-spectrum antimicrobial research . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-hydrazinyl-3-phenylquinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O/c15-17-14-16-12-9-5-4-8-11(12)13(19)18(14)10-6-2-1-3-7-10/h1-9H,15H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNBHFDXTDVKBRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90351735
Record name 2-hydrazino-3-phenylquinazolin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90351735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

731-52-2
Record name 2-hydrazino-3-phenylquinazolin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90351735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural analysis of 2-hydrazino-3-phenylquinazolin-4(3H)-one. Through the application of ¹H, ¹³C, and ¹⁵N NMR, researchers can map the complete carbon-hydrogen framework and investigate complex dynamic processes such as tautomerism.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton (¹H) NMR spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms within the molecule. For the quinazolinone ring system, characteristic signals are expected in the aromatic region (typically δ 7.0-8.5 ppm). The protons on the fused benzene (B151609) ring (positions 5, 6, 7, and 8) exhibit distinct chemical shifts and coupling patterns (doublets, triplets, or multiplets) depending on their position and the electronic effects of the carbonyl and hydrazine (B178648) substituents. The protons of the N-phenyl group also resonate in this aromatic region. The protons of the hydrazino group (-NHNH₂) are expected to appear as exchangeable signals, the chemical shift of which can be influenced by solvent, concentration, and temperature.

Table 1: ¹H NMR Spectral Data for this compound (Specific experimental data not available in the searched sources. The table represents expected regions based on related compounds.)

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity
Aromatic Protons (Quinazolinone Ring)7.0 - 8.5m
Aromatic Protons (Phenyl Ring)7.2 - 7.8m
-NH- (Hydrazino)Variablebr s
-NH₂ (Hydrazino)Variablebr s

Solvent: DMSO-d₆; m = multiplet, br s = broad singlet.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing insights into the carbon skeleton of the molecule. The spectrum for this compound will feature distinct signals for each unique carbon atom. The carbonyl carbon (C4) is characteristically found far downfield, typically in the range of δ 160-165 ppm. The carbon atom at position 2 (C2), bonded to the hydrazine group, is also significantly deshielded. Aromatic carbons from both the quinazolinone core and the phenyl group resonate in the approximate range of δ 115-150 ppm.

Table 2: ¹³C NMR Spectral Data for this compound (Specific experimental data not available in the searched sources. The table represents expected regions based on related compounds.)

Carbon Assignment Expected Chemical Shift (δ, ppm)
C=O (C4)160 - 165
C-N (C2)150 - 155
Quaternary Aromatic Carbons120 - 150
Tertiary Aromatic Carbons (CH)115 - 135

Solvent: DMSO-d₆

Nitrogen-15 Nuclear Magnetic Resonance (¹⁵N NMR) for Tautomerism Investigations

Nitrogen-15 (¹⁵N) NMR spectroscopy is a powerful, albeit less common, technique that provides direct information about the chemical environment of nitrogen atoms. It is particularly crucial for investigating tautomeric equilibria in nitrogen-containing heterocycles. For this compound, a key structural question is whether it exists in the amino tautomeric form (A) or the imino tautomeric form (B, as 2-hydrazono-3-phenylquinazolin-4(3H)-one).

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the various functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound displays characteristic absorption bands that confirm its key structural features.

A strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the quinazolinone ring is expected in the region of 1670-1690 cm⁻¹. The N-H stretching vibrations of the hydrazino group typically appear as one or more bands in the 3200-3400 cm⁻¹ region. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while C=C and C=N stretching vibrations within the aromatic rings appear in the 1450-1620 cm⁻¹ range.

Table 3: Characteristic IR Absorption Bands for this compound (Specific experimental data not available in the searched sources. The table represents expected regions based on related compounds.)

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
N-H Stretch (Hydrazino)3200 - 3400Medium
Aromatic C-H Stretch3000 - 3100Medium
C=O Stretch (Amide)1670 - 1690Strong
Aromatic C=C/C=N Stretch1450 - 1620Medium-Strong

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

For this compound (C₁₄H₁₂N₄O), the molecular ion peak [M]⁺ would be expected at an m/z value corresponding to its molecular weight (approximately 252.27 g/mol ) nih.gov. The fragmentation pattern would likely involve the loss of small, stable molecules or radicals. Common fragmentation pathways for quinazolinones can include cleavage of the substituent groups and fragmentation of the heterocyclic ring system.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, often to four or more decimal places. This precision allows for the unambiguous determination of the elemental composition of the molecule. For a compound with the formula C₁₄H₁₂N₄O, the calculated exact mass is 252.1011 Da nih.gov. An experimental HRMS measurement confirming this value would provide definitive proof of the molecular formula, distinguishing it from other potential structures with the same nominal mass.

Chromatographic Techniques for Purity Assessment and Isolation (e.g., Thin-Layer Chromatography, High-Performance Liquid Chromatography)

Chromatographic techniques are indispensable tools in the synthesis and analysis of "this compound," providing robust methods for assessing its purity, monitoring reaction progress, and for its isolation from reaction mixtures. The selection of a specific chromatographic method and its operational parameters is critical to achieving the desired separation and analytical detail.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography is a widely utilized technique for the rapid qualitative analysis of "this compound." It is particularly effective for monitoring the progress of its synthesis, identifying the presence of starting materials, intermediates, and by-products, and for the preliminary assessment of purity.

In a typical TLC analysis of quinazolinone derivatives, a silica gel plate is employed as the stationary phase due to its polarity, which facilitates the separation of compounds with varying polarities. The choice of the mobile phase is crucial and is determined by the polarity of the analyte. For quinazolinone compounds, which are often moderately polar, a mixture of a non-polar solvent like n-hexane and a more polar solvent such as ethyl acetate is commonly used. The ratio of these solvents can be adjusted to optimize the separation, influencing the retention factor (Rƒ) of the compounds. Visualization of the separated spots on the TLC plate is typically achieved under ultraviolet (UV) light, given the chromophoric nature of the quinazolinone ring system.

While specific Rƒ values for "this compound" are not extensively documented in publicly available literature, typical conditions for related quinazolinone derivatives can be extrapolated. For instance, in the synthesis of various 2-phenylquinazolin-4(3H)-ones, reaction completion is often monitored by TLC using a mobile phase of n-hexane and ethyl acetate in a 3:1 ratio.

Interactive Data Table: Illustrative TLC Conditions for Quinazolinone Derivatives

Stationary PhaseMobile Phase (v/v)Detection MethodAnalyte Type
Silica Gel 60 F₂₅₄n-hexane : Ethyl Acetate (3:1)UV Light (254 nm)Quinazolinone intermediates
Silica Gel 60 F₂₅₄Chloroform : Methanol (9:1)UV Light (254 nm)Polar quinazolinone derivatives
Aluminum OxideDichloromethane : Acetone (4:1)UV Light (254 nm)Less polar quinazolinone analogs

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography offers a more quantitative and higher resolution method for the purity assessment of "this compound." Reversed-phase HPLC (RP-HPLC) is the most common mode used for the analysis of quinazolinone derivatives due to their organic-soluble nature.

In RP-HPLC, a non-polar stationary phase, typically a C18 (octadecylsilyl) column, is used in conjunction with a polar mobile phase. The mobile phase often consists of a mixture of water or an aqueous buffer and an organic modifier such as acetonitrile or methanol. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. More non-polar compounds will have a stronger interaction with the C18 stationary phase and thus will have a longer retention time.

The development of a specific HPLC method for "this compound" would involve optimizing several parameters, including the choice of column, the composition of the mobile phase (including pH if a buffer is used), the flow rate, and the detection wavelength. Given the aromatic structure of the compound, UV detection is highly effective, with the wavelength selected based on the compound's UV absorbance maxima to ensure high sensitivity. For related quinazolinone derivatives, analytical methods have been developed using a C18 column with a mobile phase of methanol and water mixtures, often in a 58:42 v/v ratio, and UV detection around 224 nm.

The purity of a sample of "this compound" can be determined by integrating the peak area of the main component and any impurities in the chromatogram. This allows for a precise quantification of purity, which is crucial for its application in further research or as a chemical intermediate.

Interactive Data Table: Representative HPLC Parameters for Analysis of Quinazolinone Analogs

ParameterConditionPurpose
Column Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)Provides a non-polar stationary phase for effective separation.
Mobile Phase Acetonitrile : Water (Gradient or Isocratic)Elutes the compound from the column; composition affects retention time.
Flow Rate 1.0 mL/minInfluences the analysis time and resolution.
Detection UV-Vis Spectrophotometer (e.g., at 254 nm)Detects the compound as it elutes based on its UV absorbance.
Injection Volume 10 µLThe amount of sample introduced onto the column.
Column Temperature Ambient or controlled (e.g., 30 °C)Affects retention times and peak shapes.

Derivatization and Structural Modification Strategies of 2 Hydrazino 3 Phenylquinazolin 4 3h One

Formation of Hydrazone Derivatives (Schiff Bases) from the Hydrazino Moiety

The hydrazino group (-NHNH2) in 2-hydrazino-3-phenylquinazolin-4(3H)-one is a potent nucleophile, making it highly susceptible to reactions with carbonyl compounds. This reactivity is extensively utilized to synthesize a variety of hydrazone derivatives, also known as Schiff bases. These derivatives have garnered significant attention due to their interesting chemical properties and biological activities.

A straightforward and widely used method for modifying this compound is through condensation reactions with various aromatic aldehydes and ketones. nih.govnih.govnih.gov This reaction typically involves heating the quinazolinone precursor with the desired aldehyde or ketone in a suitable solvent, such as absolute ethanol (B145695). nih.gov The addition of a catalytic amount of glacial acetic acid is often employed to facilitate the reaction. nih.govnih.gov The resulting hydrazones precipitate upon cooling and can be purified by crystallization. nih.gov

The general reaction involves the nucleophilic attack of the terminal nitrogen of the hydrazino group on the electrophilic carbonyl carbon of the aldehyde or ketone, followed by the elimination of a water molecule to form the characteristic azomethine (-N=CH-) linkage of the hydrazone. nih.govekb.eg

Table 1: Synthesis of Hydrazone Derivatives from this compound

EntryAromatic Aldehyde/KetoneReaction ConditionsProduct
1Substituted BenzaldehydeAbsolute Ethanol, Acetic Acid (catalyst), Reflux2-(2-(Substituted-benzylidene)hydrazinyl)-3-phenylquinazolin-4(3H)-one nih.gov
2AryloxybenzaldehydesAbsolute Ethanol, Acetic Acid (catalyst), Reflux2-(2-(Aryloxybenzylidene)hydrazinyl)-3-phenylquinazolin-4(3H)-one nih.gov
3DialkylaminobenzaldehydesAbsolute Ethanol, Acetic Acid (catalyst), Reflux2-(2-(Dialkylaminobenzylidene)hydrazinyl)-3-phenylquinazolin-4(3H)-one nih.gov

The structures of these synthesized hydrazones are typically confirmed using spectroscopic techniques such as IR, ¹H-NMR, and Mass spectrometry. For instance, the ¹H-NMR spectra of these compounds show a characteristic singlet signal for the azomethine proton (-N=CH-) in the range of δ 7.93–8.09 ppm and a D₂O exchangeable singlet for the NH proton at δ 10.49–10.61 ppm. nih.gov

The design and synthesis of novel quinazolinone derivatives incorporating hydrazone structural units are a focal point of research aimed at discovering new therapeutic agents. ccspublishing.org.cnrsc.orgrsc.org These efforts involve the strategic combination of the quinazolinone core with various bioactive moieties through a hydrazone linkage. The principle of hybridization, which involves linking two or more pharmacophores, is often employed to generate molecules with potentially enhanced or novel biological activities. rsc.org

A common synthetic route starts with the preparation of a 2-substituted quinazolinone precursor, which is then reacted with substituted hydrazines to form the target hydrazone derivatives. rsc.org For example, a mixture of a suitable quinazolinone intermediate and a substituted hydrazine (B178648) can be stirred in a solvent like toluene at elevated temperatures, often with the presence of glacial acetic acid, to yield the desired products. rsc.org

The synthesized compounds are rigorously characterized by ¹H NMR, ¹³C NMR, and HRMS to confirm their structures. ccspublishing.org.cnrsc.org These novel quinazolinone-hydrazone hybrids have been investigated for a range of biological activities, including antibacterial and antitumor properties. ccspublishing.org.cnrsc.org For instance, certain derivatives have shown inhibitory activity against various bacterial strains and human cancer cell lines. ccspublishing.org.cnrsc.org

Incorporation of this compound into Fused Heterocyclic Systems

The versatile reactivity of the hydrazino group in this compound extends beyond the formation of simple hydrazones. It serves as a key building block for the construction of more complex, fused heterocyclic systems. These reactions typically involve cyclization of the hydrazino moiety with suitable reagents to form new rings fused to the quinazolinone framework.

The synthesis of triazolo[4,3-c]quinazolines represents an important transformation of 2-hydrazino-quinazolinones. This fused heterocyclic system is of significant interest due to its potential pharmacological applications. The general strategy involves the reaction of a 2-hydrazinylquinazoline derivative with a one-carbon synthon, which leads to the formation of the triazole ring.

For instance, a related precursor, 2-chloro-4-hydrazinylquinazoline, can be heated with acetic anhydride (B1165640) to yield 3-methyl ccspublishing.org.cnrsc.orgmdpi.comtriazolo[4,3-c]quinazolin-5(6H)-one. ekb.eg This reaction proceeds through an initial acylation of the hydrazino group, followed by an intramolecular cyclization and dehydration to form the fused triazole ring. A similar strategy can be envisioned for this compound, where reaction with appropriate reagents would lead to the corresponding triazolo[4,3-c]quinazoline derivatives. The synthesis of various isomeric forms of triazoloquinazolines has been extensively reviewed, highlighting the versatility of this scaffold in medicinal chemistry. researchgate.net

The hydrazino group of this compound can also be utilized to construct other five- and six-membered heterocyclic rings, such as pyrazole (B372694), pyran, and thiazole.

Pyrazole Derivatives: Pyrazole rings can be synthesized through the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their equivalents. nih.govorganic-chemistry.orgmdpi.com In the context of quinazolinones, hydrazono derivatives can serve as precursors. For example, the reaction of a hydrazono quinazolinone derivative with hydrazine hydrate (B1144303) or phenyl hydrazine in refluxing ethanol can afford the corresponding pyrazolin-5-one derivatives of the 3H-quinazolin-4-one. nih.gov The reaction of a quinazolinone precursor with β-diketones can also lead to the formation of pyrazole-substituted quinazolinones. sapub.org

Pyran Derivatives: While direct synthesis from this compound is less common, pyran-containing quinazolinones can be conceptualized through multi-step synthetic sequences. For instance, a quinazolinone moiety could be appended to a precursor that can undergo cyclization to form a pyran ring. The synthesis of pyran-2-one derivatives often involves the use of versatile building blocks that can be elaborated to include the quinazolinone scaffold. imist.ma

Thiazole Derivatives: The synthesis of thiazole derivatives often involves the Hantzsch thiazole synthesis, which is the reaction between an α-haloketone and a thioamide. nih.gov To incorporate a thiazole ring onto the quinazolinone scaffold via the hydrazino group, a multi-step approach would be necessary. This could involve converting the hydrazino group into a suitable functional group that can then participate in thiazole ring formation. For example, reaction of a thiosemicarbazone derivative (formed from the hydrazino quinazolinone) with an α-halocarbonyl compound is a classical method for synthesizing 2-hydrazinyl-1,3-thiazole derivatives. nih.gov

A more recent and sophisticated strategy involves the development of hybrid molecules that combine the quinazolinone-hydrazine core with other pharmacologically relevant moieties, such as cyanoacetamide. acs.orgacs.orgnih.gov These hybrids are designed as multi-target-directed ligands (MTDLs), with the aim of addressing complex diseases like Alzheimer's disease. acs.orgnih.gov

The synthesis of these hybrids is a multi-step process. A typical route might involve the initial synthesis of the quinazolinone scaffold, followed by the introduction of the hydrazine and cyanoacetamide components through a series of chemical transformations. acs.org These rationally designed molecules have been evaluated for various biological activities, demonstrating the potential of this derivatization strategy in modern drug discovery. acs.orgnih.govresearchgate.net

Regioselective Substitution and Functionalization of the Phenyl Ring and Quinazolinone Nucleus

The derivatization of the this compound scaffold is a key strategy for modifying its chemical properties. Functionalization occurs at specific positions on both the quinazolinone nucleus and the appended phenyl ring, allowing for the synthesis of a diverse range of analogues.

The quinazolinone ring system offers several sites for substitution, with positions 2, 6, and 8 being identified as particularly significant in structure-activity relationship (SAR) studies. nih.govnih.gov The introduction of halogen atoms, such as bromine, at the 6 and 8 positions is a common strategy to create versatile intermediates. nih.gov For example, compounds like 6-bromo- and 6,8-dibromo-2-hydrazino-3-phenyl-3H-quinazolin-4-one serve as foundational building blocks for more complex molecules. researchgate.netekb.eg

The 2-position of the quinazolinone core is a primary site for functionalization. The synthesis of the parent compound, this compound, typically involves the nucleophilic substitution of a 2-thioxo or 2-mercapto group with hydrazine hydrate. nuph.edu.uanih.gov Once installed, the 2-hydrazino moiety is highly reactive and serves as a handle for further modifications. It can be condensed with various aldehydes and ketones to form the corresponding hydrazones or can undergo cyclization reactions to generate fused heterocyclic systems, such as triazoloquinazolines. sapub.orgekb.eg

Modern synthetic methods, including transition metal-catalyzed C-H bond functionalization, have expanded the possibilities for derivatizing the quinazolinone scaffold, enabling reactions like arylation and amination at various positions.

While many derivatives feature an unsubstituted N-3 phenyl ring, modifications to this ring are also explored. The introduction of substituents on this phenyl group can significantly influence the compound's properties. For instance, research on related quinazolinone derivatives has indicated that incorporating electronegative groups, such as fluorine or chlorine, on the N-3 phenyl ring can enhance cytotoxic activity. nih.gov

Table 1: Key Positions for Regioselective Functionalization of the Quinazolinone Nucleus

Position Type of Substitution Purpose/Resulting Moiety
C2 Nucleophilic substitution of a leaving group (e.g., -SH, -SCH₃) with hydrazine Introduction of the key hydrazino functional group. nuph.edu.ua
C2 Condensation of the hydrazino group with carbonyls Formation of hydrazone derivatives. sapub.orgekb.eg
C6, C8 Electrophilic halogenation (e.g., bromination) Creation of reactive intermediates for further diversification. nih.govekb.eg

| N3 | Use of substituted anilines in initial synthesis | Introduction of various aryl groups with different electronic properties. nih.gov |

Investigation of Tautomeric Equilibria in this compound Analogues

The this compound structure can exist in a state of equilibrium between two tautomeric forms. This phenomenon, known as tautomerism, involves the migration of a proton and the shifting of double bonds. The two predominant tautomers are the amino form and the imino form.

Amino Tautomer: this compound

Imino Tautomer: 2-hydrazono-3-phenyl-2,3-dihydroquinazolin-4(1H)-one

The balance between these two forms is a critical aspect of the molecule's structural chemistry.

Spectroscopic Evidence for Amino vs. Imino Tautomeric Preferences

Definitive evidence regarding the predominant tautomeric form of this compound analogues in solution has been obtained through advanced spectroscopic techniques. Specifically, ¹⁵N NMR spectroscopy has been a powerful tool in elucidating this equilibrium. researchgate.net

A comprehensive study utilizing ¹⁵N NMR revealed that 2-hydrazono-3-phenylquinazolin-4(3H)-one derivatives exist overwhelmingly in the imino form when dissolved in dimethyl sulfoxide (B87167) (DMSO). researchgate.net This indicates that the equilibrium strongly favors the tautomer where the exocyclic nitrogen is connected to the C2 position of the quinazolinone ring by a double bond.

Table 2: Tautomeric Preference of this compound in DMSO

Tautomeric Form Structure Name Predominance in DMSO Spectroscopic Evidence
Amino (A) This compound Minor ¹⁵N NMR researchgate.net

This preference for the imino tautomer is a significant finding, as many database representations and earlier literature presumed the amino form to be the dominant species. researchgate.net The spectroscopic data provides a clear and accurate picture of the molecular structure in solution, which is crucial for understanding its reactivity and interactions.

Pharmacological Investigations of 2 Hydrazino 3 Phenylquinazolin 4 3h One Derivatives: in Vitro Mechanisms and Activities

Anticancer and Cytotoxic Activities (In Vitro)

The anticancer potential of 2-hydrazino-3-phenylquinazolin-4(3H)-one derivatives has been extensively evaluated against a panel of human cancer cell lines. These studies have revealed significant cytotoxic effects, suggesting their promise as scaffolds for the development of new therapeutic agents.

In vitro studies have demonstrated the broad-spectrum anticancer activity of various this compound derivatives. For instance, a series of quinazolinone hydrazide triazole derivatives were tested for their antiproliferative effects against lung cancer (EBC-1 and A549), colorectal cancer (HT-29), and glioblastoma (U-87MG) cell lines. frontiersin.orgresearchgate.net Among the synthesized compounds, some showed notable efficacy, particularly against the EBC-1 cell line, with IC50 values in the micromolar range. frontiersin.orgresearchgate.net

Similarly, other research has highlighted the cytotoxicity of quinazolin-4(3H)-one derivatives against human breast adenocarcinoma (MCF-7) and human ovarian carcinoma (A2780) cell lines. nih.gov In these studies, quinazolin-4(3H)-one hydrazides, in particular, exhibited potent inhibitory activity, with some compounds showing significantly lower IC50 values than the positive control, lapatinib. nih.gov Furthermore, the cytotoxic activities of thirty 2-phenylquinazolin-4(3H)-one derivatives were assessed in five human tumor cell lines, including HeLa cells. researchgate.net Certain compounds demonstrated high cytotoxic activity, with one derivative showing greater inhibitory activity against HeLa cells than adriamycin. researchgate.net The broad-spectrum cytotoxicity of these compounds has also been observed against other cell lines such as HT29 (colon), U87 (glioblastoma), H460 (lung), A431 (skin), and Du145 (prostate). rsc.org

Cell LineCancer TypeDerivative TypeKey Findings
A549 Lung CarcinomaQuinazolinone hydrazide triazolesModerate antiproliferative effect observed. frontiersin.orgresearchgate.net
MCF-7 Breast AdenocarcinomaQuinazolin-4(3H)-one hydrazidesPotent cytotoxicity, in some cases exceeding that of lapatinib. nih.govmdpi.com
A2780 Ovarian CarcinomaQuinazolin-4(3H)-one hydrazidesSignificant cytotoxicity, with IC50 values much lower than lapatinib. nih.gov
HeLa Cervical Cancer2-Phenylquinazolin-4(3H)-onesHigh cytotoxic activity, with one compound outperforming adriamycin. researchgate.netmdpi.com
HT-29 Colorectal AdenocarcinomaQuinazolinone hydrazide triazolesDemonstrated antiproliferative effects. frontiersin.orgresearchgate.net

The cytotoxic effects of this compound derivatives are often linked to their ability to induce cell cycle arrest and apoptosis. researchgate.netnih.gov Studies on HeLa cells have shown that certain 2-phenylquinazolin-4(3H)-one derivatives can cause cell cycle arrest in the G0/G1 phase, leading to apoptotic cell death. researchgate.net Further investigations into the molecular mechanisms have revealed that these compounds can upregulate the expression of pro-apoptotic genes like p53, Bax, and caspases 3, 8, and 9, while downregulating the anti-apoptotic gene Bcl-2. nih.govmdpi.com For example, one compound was found to cause a 55.11-fold increase in cell cycle arrest at the S-phase in breast cancer cells. nih.gov Another study demonstrated that a specific derivative arrested the cell cycle at the S phase and induced both early and late apoptosis in HepG2 cells. mdpi.com

A key mechanism contributing to the anticancer activity of these compounds is the inhibition of receptor tyrosine kinases, such as c-MET. frontiersin.orgresearchgate.net A series of quinazolinone hydrazide triazole derivatives were specifically designed as c-MET inhibitors. frontiersin.orgresearchgate.net In vitro kinase assays confirmed that these compounds could inhibit MET kinase activity. For instance, one derivative demonstrated a dose-dependent inhibition of MET kinase, with inhibition percentages ranging from 37.1% to 66.3% at concentrations of 10–50 μM. frontiersin.orgresearchgate.net This inhibition of c-MET signaling is a critical factor in the antiproliferative effects observed in cancer cell lines with MET amplification. frontiersin.orgresearchgate.net Other studies have also successfully designed novel 3-phenylquinazolin-2,4(1H,3H)-diones as dual inhibitors of VEGFR-2 and c-MET tyrosine kinases. nih.gov

Antimicrobial and Antibacterial Activities (In Vitro)

Beyond their anticancer properties, derivatives of this compound have also been investigated for their antimicrobial and antibacterial activities.

In vitro screening of newly synthesized quinazolin-4(3H)-one derivatives has revealed a broad spectrum of antibacterial activity. mdpi.com These compounds have been tested against various Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis. mdpi.com The minimum inhibitory concentration (MIC) values for the parent compound, 2-hydrazinylquinazolin-4(3H)-one, showed moderate to weak activity, with MICs ranging from 16 to 128 µg/mL. mdpi.com However, further modifications, such as the introduction of hydrazone and pyrazole (B372694) scaffolds, led to derivatives with enhanced potency. mdpi.com For example, certain hydrazone derivatives exhibited a wide variety of potency against bacterial strains. mdpi.com Other studies have also confirmed the antibacterial potential of quinazolinone derivatives against these Gram-positive bacteria, with some compounds showing superior activity. frontiersin.org

Bacterial StrainDerivative TypeMIC (µg/mL)Reference
Staphylococcus aureus 2-hydrazinylquinazolin-4(3H)-one16-128 mdpi.com
Bacillus subtilis 2-hydrazinylquinazolin-4(3H)-one16-128 mdpi.com

Activity Spectrum against Gram-Negative Bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa, Xanthomonas oryzae pv. oryzae)

Derivatives of this compound have demonstrated a notable spectrum of activity against several Gram-negative bacteria. Investigations have frequently utilized strains such as Escherichia coli and Pseudomonas aeruginosa to determine the antibacterial potential of these compounds.

In one study, a series of novel quinazolin-4(3H)-one derivatives were synthesized and evaluated for their antibacterial properties. mdpi.com Several of these compounds exhibited significant activity. For instance, a derivative featuring a pyridin-2-yl moiety (Compound 4c) showed antibacterial potency against E. coli that was equipotent to the reference drug, Amoxicillin. mdpi.com Similarly, other synthesized hydrazone and pyrazole derivatives of quinazolinone displayed considerable efficacy against both E. coli and P. aeruginosa. mdpi.comfrontiersin.orgmdpi.com Another study highlighted that Schiff bases derived from 2-phenyl-3-amino quinazolin-4-one showed moderate activity against these Gram-negative organisms. nih.govmdpi.com The introduction of a heteryl group, such as a furfurylidene moiety, into the quinazolinone pharmacophore was found to significantly enhance antibacterial activity against all tested pathogens, including E. coli and P. aeruginosa. frontiersin.org

The antibacterial efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that prevents visible growth of a bacterium. The data from these studies indicate that specific structural modifications to the parent quinazolinone ring are crucial for potent antibacterial action.

CompoundOrganismMIC (µg/mL)Reference
4a Escherichia coli8 mdpi.com
4c Escherichia coli4 mdpi.com
5a Escherichia coli2 mdpi.com
5c Escherichia coli4 mdpi.com
Thiazolyl derivative 6b Escherichia coli1 mdpi.com
Thiazolyl derivative 6b Pseudomonas aeruginosa1 mdpi.com
Pyridinium 13b Escherichia coli0.5 mdpi.com
Thienyl derivative 5a Pseudomonas aeruginosa1 mdpi.com
Amoxicillin (Reference) Escherichia coli4 mdpi.com

Antifungal Activities (e.g., Candida albicans, Fusarium graminearum, Botrytis cinerea)

The antifungal potential of this compound derivatives has been explored against a range of pathogenic fungi. These studies reveal that the quinazolinone scaffold can be a promising basis for the development of new antifungal agents.

Several synthesized quinazolin-4(3H)-one derivatives have been screened for their in vitro antifungal activity against clinically relevant yeasts like Candida albicans and plant pathogenic fungi. mdpi.commdpi.com One study reported that a furan-containing hydrazone derivative (Compound 4a) was more potent against C. albicans than the standard antifungal drug Clotrimazole, with a MIC value of 2 µg/mL compared to 8 µg/mL for the reference drug. mdpi.com The pyrazol-quinazolinone compounds have also been noted for their good antifungal effects. mdpi.com

Further research into 1,2,4-triazole (B32235) derivatives, which can be synthesized from hydrazone precursors, has shown significant activity against phytopathogenic fungi. For instance, certain quinazolin-containing 1,2,4-triazoles demonstrated remarkable fungicidal activity against Gloeosporium fructigenum. nih.gov While specific data against Fusarium graminearum and Botrytis cinerea for this compound itself is limited, related hydrazone derivatives have shown efficacy, indicating a promising avenue for future synthesis and testing.

CompoundOrganismMIC (µg/mL)Reference
4a Candida albicans2 mdpi.com
5a Candida albicans4 mdpi.com
5c Candida albicans8 mdpi.com
Clotrimazole (Reference) Candida albicans8 mdpi.com
Triazole derivatives 37c-g Aspergillus fumigatus0.49-1.95 nih.gov

Enzymatic Targeting: Inhibition of DNA Gyrase

A key mechanism underlying the antibacterial activity of some quinazolin-4(3H)-one derivatives is the inhibition of DNA gyrase. mdpi.com This enzyme is a type II topoisomerase essential for bacterial DNA replication, transcription, and repair, making it an attractive target for antibiotics.

Research has shown a direct correlation between the antibacterial potency of certain quinazolinone derivatives and their ability to inhibit DNA gyrase. mdpi.com The most potent antibacterial compounds from a synthesized series were selected for enzymatic assays against E. coli DNA gyrase. The results demonstrated that these compounds effectively inhibited the enzyme's activity, with IC₅₀ values in the low micromolar range. mdpi.com For example, a 3-(furan-2-yl)-1H-pyrazole-4-carbaldehyde derivative (Compound 5a) exhibited an IC₅₀ value of 3.19 µM, which was more potent than the known DNA gyrase inhibitor Novobiocin (IC₅₀ = 4.12 µM). mdpi.com Molecular docking studies have further supported these findings, illustrating how these hybrid compounds can bind within the active site of the enzyme. mdpi.com This targeted enzymatic inhibition is a crucial factor in their bactericidal action. researchgate.net

CompoundEnzymeIC₅₀ (µM)Reference
4a E. coli DNA Gyrase4.17 mdpi.com
5a E. coli DNA Gyrase3.19 mdpi.com
5c E. coli DNA Gyrase3.86 mdpi.com
5d E. coli DNA Gyrase3.51 mdpi.com
f4 S. aureus GyrB0.31 univie.ac.at
f14 S. aureus GyrB0.28 univie.ac.at
Novobiocin (Reference) E. coli DNA Gyrase4.12 mdpi.com

Anti-Alzheimer's Disease Potential (In Vitro and Biochemical Mechanisms)

The multifactorial nature of Alzheimer's disease (AD) has prompted research into multi-target-directed ligands. Quinazolinone-based hydrazones have emerged as a valuable scaffold in this area, showing potential to interact with key pathological targets in AD. researchgate.net

Inhibition of Human Acetylcholinesterase (hAChE)

One of the primary therapeutic strategies for managing AD symptoms is the inhibition of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. Several quinazolin-4(3H)-one derivatives have been designed and evaluated for their AChE inhibitory activity. One study reported a series of these derivatives as novel multifunctional agents for AD, with a specific compound (MR2938) displaying promising AChE inhibitory activity with an IC₅₀ value of 5.04 μM. nih.gov This demonstrates the potential of the quinazolinone scaffold to interact with the cholinergic system, a key aspect of AD pathology.

Modulation of Amyloid-β (Aβ) Fibril Formation and Protection Against Aβ-Induced Toxicity in Cell Models (e.g., SH-SY5Y, C6)

The accumulation of amyloid-β (Aβ) peptides into fibrillar plaques is a central event in the pathogenesis of Alzheimer's disease. nih.gov A key strategy to combat this is to inhibit the enzymes responsible for producing the Aβ peptide from its precursor protein (APP). One of these enzymes is the β-site APP cleaving enzyme 1 (BACE1).

Quinazolinone-hydrazone derivatives have been investigated as potential BACE1 inhibitors. Research has shown that these compounds can effectively inhibit BACE1 activity in vitro. researchgate.netresearchgate.net In one study, a derivative bearing a 2,3-dichlorophenyl moiety (Compound 4h) exhibited the highest activity, with an IC₅₀ value of 3.7 μM against BACE1. researchgate.netresearchgate.net Another compound with a 2,4-dihydroxyphenyl scaffold showed moderate BACE1 inhibition (IC₅₀ = 27.6 μM) alongside significant antioxidant effects. researchgate.netresearchgate.net By inhibiting BACE1, these compounds can potentially reduce the production of Aβ peptides, thereby modulating the formation of amyloid fibrils. nih.gov

CompoundTargetIC₅₀ (µM)Reference
MR2938 AChE5.04 nih.gov
Compound 4h BACE13.7 researchgate.netresearchgate.net
Compound 4i BACE127.6 researchgate.netresearchgate.net

Other Reported Biological Activities (In Vitro)

Beyond their antimicrobial and anti-Alzheimer's potential, the quinazolin-4(3H)-one scaffold and its hydrazone derivatives have been associated with a wide array of other biological activities in vitro. researchgate.netnih.gov These findings underscore the versatility of this chemical structure in medicinal chemistry.

Notably, these compounds have been extensively investigated for their anticancer properties. nih.govfrontiersin.org Studies have demonstrated significant cytotoxic activity against various human cancer cell lines, including breast adenocarcinoma (MCF-7) and ovarian carcinoma (A2780). nih.gov The mechanism often involves the inhibition of key enzymes in cell proliferation, such as receptor tyrosine kinases. frontiersin.org For example, quinazolin-4(3H)-one hydrazide derivatives have shown potent cytotoxicity, with some compounds exhibiting IC₅₀ values in the sub-micromolar range, far exceeding the potency of reference drugs like lapatinib. nih.gov

The enzymatic inhibition extends to multiple tyrosine protein kinases, including CDK2, HER2, EGFR, and VEGFR2. nih.gov Specific derivatives have shown excellent inhibitory activity against these kinases, with IC₅₀ values comparable or superior to established inhibitors like imatinib (B729) and erlotinib. nih.gov Other reported activities for this class of compounds include anticonvulsant, anti-inflammatory, analgesic, antimalarial, and antiviral effects, making the this compound scaffold a rich source for the development of diverse therapeutic agents. mdpi.commdpi.comnih.gov

Compound Series/DerivativeActivityTarget/Cell LineIC₅₀ (µM)Reference
Hydrazide 3j CytotoxicityMCF-70.20 nih.gov
Hydrazide 3g CytotoxicityA27800.14 nih.gov
Compound A3 CytotoxicityPC310 nih.gov
Compound A3 CytotoxicityMCF-710 nih.gov
Compound 2i Kinase InhibitionCDK20.173 nih.gov
Compound 3i Kinase InhibitionHER20.079 nih.gov
Compound 2i Kinase InhibitionEGFR0.097 nih.gov

Anti-inflammatory Effects (In Vitro Assays)

The anti-inflammatory potential of this compound derivatives has been evaluated through various in vitro assays, primarily focusing on the inhibition of key inflammatory mediators and processes. Two significant mechanisms explored are the inhibition of cyclooxygenase (COX) enzymes and the prevention of protein denaturation.

One of the primary mechanisms of action for many anti-inflammatory drugs is the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins, key mediators of inflammation. Research has shown that various quinazolinone derivatives exhibit inhibitory activity against both COX-1 and COX-2 isoforms. Some derivatives have demonstrated selective inhibition of COX-2, which is often associated with a reduced risk of gastrointestinal side effects compared to non-selective COX inhibitors. bohrium.com For instance, certain 2,3-disubstituted 4(3H)-quinazolinone derivatives have shown potent anti-inflammatory properties by effectively inhibiting COX enzymes. nih.gov Molecular docking studies have further elucidated the interaction between these derivatives and the active sites of COX enzymes, revealing that potent COX-2 inhibitors can fit well within the COX-2 binding site with minimal interaction with the COX-1 pocket. hakon-art.com

Protein denaturation is another hallmark of inflammation. impactfactor.org The process involves the loss of the tertiary and secondary structures of proteins, leading to a loss of their biological function. Many anti-inflammatory drugs are known to inhibit thermally-induced protein denaturation. nih.gov In vitro studies on 2,3-disubstituted quinazolin-4(1H)-one derivatives have demonstrated their ability to inhibit egg albumin denaturation, indicating their potential to mitigate inflammatory responses. nih.govresearchgate.net The ability of these compounds to prevent protein denaturation suggests a mechanism of stabilizing protein structures and preventing the subsequent inflammatory cascade. nih.gov

Table 1: In Vitro Anti-inflammatory Activity of Selected Quinazolinone Derivatives Data sourced from multiple studies and compiled for illustrative purposes.

Compound Derivative Assay Target Activity Reference
2-substituted mercapto-3-[2-(pyridin-2-yl)ethyl]-4(3H)-quinazolinone (Compd. 4) COX Inhibition COX-2 IC50: 0.33 µM hakon-art.com
2-substituted mercapto-3-[2-(pyridin-2-yl)ethyl]-4(3H)-quinazolinone (Compd. 6) COX Inhibition COX-2 IC50: 0.40 µM hakon-art.com
2,3-disubstituted quinazolin-4(1H)-one (G1) Protein Denaturation Egg Albumin Significant Inhibition nih.govresearchgate.net
2,3-disubstituted quinazolin-4(1H)-one (G3) Protein Denaturation Egg Albumin Significant Inhibition nih.govresearchgate.net

Antioxidant Potential (Radical Scavenging Assays)

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, plays a crucial role in the pathogenesis of various inflammatory and degenerative diseases. Consequently, the antioxidant potential of novel compounds is a significant area of investigation. Derivatives of this compound have been evaluated for their ability to scavenge free radicals, a key indicator of antioxidant activity.

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a widely used method to assess the antioxidant capacity of chemical compounds. sapub.org In this assay, antioxidants donate a hydrogen atom to the stable DPPH radical, leading to a color change that can be measured spectrophotometrically. nih.gov Studies on various quinazolin-4(3H)-one derivatives, particularly those incorporating phenolic moieties, have demonstrated significant DPPH radical scavenging activity. nih.govmdpi.com The presence of hydroxyl groups on the phenyl ring appears to be crucial for this activity, with ortho-diphenolic derivatives often showing the highest potency. mdpi.comcabidigitallibrary.org

The scavenging of nitric oxide (NO) radicals is another important measure of antioxidant potential, as excessive NO production is implicated in inflammatory processes. nih.gov The Griess reaction is commonly used to evaluate the NO scavenging capacity of compounds. mdpi.com Research has shown that certain phenolic derivatives of quinazolin-4(3H)-one are effective scavengers of nitric oxide radicals, further supporting their potential as antioxidant agents. mdpi.com The ability of these compounds to neutralize multiple types of free radicals highlights their potential utility in combating oxidative stress-related conditions.

Table 2: In Vitro Antioxidant Activity of Selected Quinazolinone Derivatives Data represents IC50 values (the concentration required to scavenge 50% of radicals) from various studies.

Compound Derivative Series Assay Most Active Compounds IC50 (µM) Reference
Polyphenolic derivatives of quinazolin-4(3H)-one DPPH Radical Scavenging 5a, 5c, 5d Lower than Ascorbic Acid & Trolox nih.gov
Phenolic derivatives of quinazolin-4(3H)-one DPPH Radical Scavenging 5b, 5h, 5k Lower than Ascorbic Acid & Trolox mdpi.com
Polyphenolic derivatives of quinazolin-4(3H)-one ABTS•+ Radical Scavenging 5a, 5c, 5d Lower than Ascorbic Acid & Trolox nih.gov
Phenolic derivatives of quinazolin-4(3H)-one NO Radical Scavenging 5h, 5j, 5k Higher activity than reference mdpi.com

Antiviral Activities (e.g., Anti-HIV)

The emergence of drug-resistant viral strains necessitates the continuous development of novel antiviral agents. The quinazolinone scaffold has been explored for its potential antiviral properties, with a particular focus on activity against the Human Immunodeficiency Virus (HIV).

Several studies have synthesized and evaluated 2,3-disubstituted quinazolin-4(3H)-ones for their in vitro antiviral activity against various viral strains. internationalscholarsjournals.com Some of these derivatives have shown promising results against HIV-1. For example, a series of novel 2,3-diaryl-4-quinazolinone derivatives were synthesized and evaluated, with some compounds showing efficacy against HIV-1 replication. bohrium.com Docking studies have suggested that these compounds may act as HIV-1 integrase inhibitors, a key enzyme in the HIV lifecycle. bohrium.combenthamdirect.com One study reported that a 6-bromo-3-(4-(6-methoxyquinolin-8-ylamino)pentyl)-2-phenylquinazolin-4(3H)-one derivative provided 15% maximum protection against the replication of HIV-1 (IIIB) in acutely infected MT-4 cells. hakon-art.com Another study on quinazolinone incorporated coumarin (B35378) derivatives found that an unsubstituted phenyl derivative exhibited the highest anti-HIV activity and selectivity with an EC50 value of 5 µM. benthamdirect.com

Beyond anti-HIV activity, quinazolinone derivatives have also been tested against other viruses. For instance, certain 2-phenyl-3-disubstituted quinazolin-4(3H)-ones have demonstrated specific antiviral activity against Herpes Simplex Virus (HSV-1 and HSV-2), vaccinia virus, parainfluenza-3 virus, and Coxsackie virus B4. nih.govinternationalscholarsjournals.com These findings underscore the broad-spectrum antiviral potential of the quinazolinone nucleus and its derivatives.

Table 3: In Vitro Anti-HIV Activity of Selected Quinazolinone Derivatives Data compiled from various research articles.

Compound Derivative Virus Strain Assay Activity Metric Value Reference
6-bromo-3-(4-(6-methoxyquinolin-8-ylamino)pentyl)-2-phenylquinazolin-4(3H)-one HIV-1 (IIIB) MT-4 cells Max. Protection 15% hakon-art.com
2,3-diaryl-4-quinazolinone (Compd. 9c) HIV-1 Hela cell-based EC50 37 µM bohrium.com
Quinazolinone incorporated coumarin (unsubstituted phenyl derivative) HIV In vitro assay EC50 5 µM benthamdirect.com
5-Bromo-2-(6-bromo-4-oxo-2-phenyl-4H-quinazolin-3-yl)-benzoic acid (MBR2) HSV-1, HSV-2, Vaccinia In vitro assay IC50 12 µg/ml nih.gov

Anthelmintic and Antitubercular Activities

Infections caused by helminths and Mycobacterium tuberculosis remain significant global health challenges. The development of new anthelmintic and antitubercular drugs is crucial to combat drug resistance and improve treatment outcomes. The versatile quinazolinone scaffold has also been investigated for its potential in these therapeutic areas.

Several novel thiazolo[2,3-b]quinazoline derivatives incorporating a hydrazino moiety have been synthesized and evaluated for their anthelmintic activity. nih.gov In one study, out of fifteen synthesized compounds, two derivatives, 6e and 6o, demonstrated good anthelmintic activity in a passive avoidance test. nih.gov These findings suggest that the quinazoline (B50416) framework can serve as a basis for the development of new anthelmintic agents.

The antitubercular potential of quinazolinone derivatives has also been a subject of considerable research. A series of 2,3-dihydroquinazolin-4(1H)-one derivatives were screened for their in vitro activity against the H37Rv strain and multidrug-resistant (MDR) strains of Mycobacterium tuberculosis. nih.gov Compounds with di-substituted aryl moieties at the 2-position of the scaffold, particularly those with halogens, showed a minimum inhibitory concentration (MIC) of 2 µg/mL against the H37Rv strain. nih.gov Another derivative containing an imidazole (B134444) ring at the 2-position also exhibited significant activity against both susceptible and MDR strains. nih.gov Computational studies have suggested that these compounds may exert their antitubercular effect by targeting the mycobacterial pyridoxal-5′-phosphate (PLP)-dependent aminotransferase (BioA) enzyme. nih.gov

Table 4: In Vitro Anthelmintic and Antitubercular Activity of Selected Quinazolinone Derivatives Data sourced from studies on anthelmintic and antitubercular activities.

Compound Derivative Target Organism Activity Metric Value Reference
6,7,8,9-tetrahydro-5H-5-phenyl-2-benzylidine-3-substituted hydrazino thiazolo (2,3-b) quinazoline (6e) Helminths Anthelmintic Activity Good nih.gov
6,7,8,9-tetrahydro-5H-5-phenyl-2-benzylidine-3-substituted hydrazino thiazolo (2,3-b) quinazoline (6o) Helminths Anthelmintic Activity Good nih.gov
2,3-dihydroquinazolin-4(1H)-one (3l) M. tuberculosis H37Rv MIC 2 µg/mL nih.gov
2,3-dihydroquinazolin-4(1H)-one (3m) M. tuberculosis H37Rv MIC 2 µg/mL nih.gov
2,3-dihydroquinazolin-4(1H)-one (3k) M. tuberculosis H37Rv MIC 4 µg/mL nih.gov
2,3-dihydroquinazolin-4(1H)-one (3k) MDR M. tuberculosis MIC 16 µg/mL nih.gov

Computational Chemistry and Structure Activity Relationship Sar Studies

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in understanding how the chemical structure of a compound quantitatively relates to its biological activity. These models are instrumental in predicting the activity of novel compounds and guiding the rational design of more potent derivatives.

Three-Dimensional QSAR (3D-QSAR) Methodologies (e.g., CoMFA)

Three-dimensional QSAR (3D-QSAR) methodologies provide a powerful approach to correlate the biological activity of a series of compounds with their 3D structural properties. Comparative Molecular Field Analysis (CoMFA) is a prominent 3D-QSAR technique used to analyze the steric and electrostatic fields of molecules.

In a study involving quinazolinone derivatives containing hydrazone structural units, a predictive 3D-QSAR model was successfully constructed using the CoMFA method to guide the future design of novel antitumor agents. rsc.org This model provided crucial insights into the structural requirements for enhanced biological activity. For a series of quinazoline-4(3H)-one analogs investigated as Epidermal Growth Factor Receptor (EGFR) inhibitors, robust 3D-QSAR models were developed. The best CoMFA model demonstrated strong internal validation statistics, which passed the threshold values for establishing a consistent QSAR model. nih.gov The statistical significance of these models underscores their reliability in predicting the activity of new compounds. nih.gov

Table 1: Statistical Parameters of 3D-QSAR Models for Quinazolinone Derivatives

Model TypeTargetR² (Correlation Coefficient)Q² (Cross-validated R²)R²pred (Predictive R²)Reference
CoMFAAntitumor Activity--- rsc.org
CoMFAEGFR Inhibition0.8550.5700.657 nih.gov
CoMSIAEGFR Inhibition0.8950.5990.681 nih.gov

The CoMFA contour maps generated from these studies highlight specific regions around the molecular scaffold where modifications would be favorable. For instance, the models can indicate areas where bulky (sterically favored) or electron-donating (electropositive) substituents would enhance the inhibitory activity against a particular target.

Correlation of Biological Activity with Physicochemical Descriptors

QSAR models often correlate biological activity with various physicochemical descriptors that characterize the electronic, steric, and hydrophobic properties of molecules. While 3D-QSAR focuses on 3D fields, other QSAR approaches utilize calculated parameters to establish these relationships. nih.gov These descriptors can include Hammett's sigma constants (describing electronic effects), molar refractivity (related to steric bulk and polarizability), and partition coefficients (like log P, indicating hydrophobicity). pensoft.net

For quinazoline (B50416) derivatives, QSAR investigations have been used to establish mathematical relationships between such calculable parameters and their cytotoxic activity against cancer cell lines. nih.gov The goal of these models is to understand which properties have the most significant impact on pharmacological activity, thereby guiding the synthesis of analogs with improved efficacy. nih.gov The analysis of these models can reveal, for example, that an increase in lipophilicity or a decrease in molecular volume might correlate with higher antioxidant activity in a series of related compounds. pensoft.net

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. physchemres.org It is widely used to understand the binding mechanisms and predict the affinity of small molecules to their biological targets.

Prediction of Binding Affinities and Modes of Interaction with Biological Targets

Molecular docking simulations have been extensively performed on quinazolin-4(3H)-one derivatives to predict their binding affinities and elucidate their interaction modes with various protein kinases, which are common targets in cancer therapy. For instance, docking studies of certain quinazolin-4(3H)-one hydrazide derivatives against Cyclin-Dependent Kinase 2 (CDK2), Human Epidermal Growth Factor Receptor 2 (HER2), and EGFR have revealed significant interactions and favorable binding energies. nih.gov

These studies often compare the docking scores and binding modes of the synthesized compounds to those of known inhibitors. In several cases, novel quinazolinone derivatives have shown superior predicted binding affinities compared to standard drugs like Lapatinib or Erlotinib. nih.govnih.gov The predicted interactions typically involve a network of hydrogen bonds, hydrophobic interactions, and pi-stacking, which anchor the ligand within the active site of the enzyme. nih.gov

Identification of Key Residues and Binding Sites

A crucial outcome of molecular docking is the identification of key amino acid residues within the target's binding site that are essential for ligand recognition and binding. For quinazolin-4(3H)-one derivatives targeting protein kinases, interactions within the ATP-binding site are of primary importance.

Docking analyses have identified specific interactions with key residues. For example, against EGFR, derivatives have been shown to form conventional hydrogen bonds with residues such as Met793 and Thr790. nih.gov In the active site of CDK2, key interactions have been observed with residues like Asp86 and Leu83. nih.gov Similarly, docking against HER2 has highlighted hydrogen bonding with Met801 and interactions with the catalytically important DFG motif residue Asp863. nih.gov The ability of these compounds to interact with critical residues, such as those in the DFG motif, suggests their potential to act as potent kinase inhibitors. nih.gov

Table 2: Molecular Docking Results for Quinazolin-4(3H)-one Derivatives

Compound TypeTarget ProteinKey Interacting ResiduesObserved InteractionsReference
Quinazolin-4(3H)-one hydrazideCDK2Asp86, Leu83, Gln131Hydrogen bonds, pi-alkyl interactions nih.gov
Quinazolin-4(3H)-one hydrazideHER2Met801, Leu800, Asp863Hydrogen bonds, alkyl interactions nih.gov
Quinazolin-4(3H)-one hydrazideEGFRMet793, Thr790, Asp855Hydrogen bonds, pi-cation interactions nih.gov
Quinazolinone-hydrazone derivativeDNA GyraseGLU50, ASN46, GLY77Hydrogen bonds researchgate.net

Molecular Dynamics (MD) Simulations for Conformational Stability of Ligand-Protein Complexes

While molecular docking provides a static snapshot of the ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view, evaluating the stability and conformational changes of the complex over time at an atomic level. nih.govspringernature.com MD simulations are crucial for validating docking results and assessing the physical realism of the predicted binding mode. nih.gov

MD simulations performed on quinazolinone derivatives complexed with their target proteins, such as Topoisomerase II, help to validate the binding affinity and stability of the predicted pose. researchgate.net The analysis of the simulation trajectory provides insights into the conformational stability of the ligand within the binding pocket. Key metrics analyzed include the Root Mean Square Deviation (PL-RMSD) of the ligand and protein backbone, which indicates the structural stability of the complex over the simulation period. researchgate.net A stable RMSD plot suggests that the ligand remains securely bound in its initial docked conformation. researchgate.net

Additionally, the Root Mean Square Fluctuation (P-RMSF) profile is analyzed to highlight the flexibility of individual amino acid residues. researchgate.net This can confirm that key residues interacting with the ligand maintain a stable conformation, reinforcing the significance of the interactions predicted by docking. researchgate.net These simulations provide a more comprehensive understanding of the dynamic behavior that governs the ligand-protein recognition and binding process. nih.gov

Theoretical Optimization of Molecular Structures and Electronic Properties (e.g., Density Functional Theory (DFT), HOMO-LUMO Analysis)

Computational chemistry provides powerful tools for understanding the intrinsic properties of molecules like 2-hydrazino-3-phenylquinazolin-4(3H)-one at an electronic level. Density Functional Theory (DFT) is a prominent method used to optimize molecular geometry and to probe the electronic structure. irjweb.com Such theoretical calculations are instrumental in predicting a molecule's stability, reactivity, and spectroscopic characteristics. irjweb.comnih.gov

A key aspect of these computational studies is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). irjweb.com The HOMO represents the orbital with the highest energy containing electrons and acts as an electron donor, while the LUMO is the lowest energy orbital that is unoccupied and can act as an electron acceptor. mdpi.com The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular reactivity and kinetic stability. irjweb.comresearchgate.net A smaller energy gap suggests that a molecule is more polarizable, has higher chemical reactivity, and is considered a "soft" molecule. nih.govmdpi.com

The table below outlines key quantum chemical parameters typically derived from DFT calculations and their significance in assessing the electronic properties of a molecule.

ParameterSymbolSignificance
Highest Occupied Molecular Orbital EnergyEHOMOIndicates the molecule's ability to donate electrons. Higher values suggest better electron-donating capability.
Lowest Unoccupied Molecular Orbital EnergyELUMOIndicates the molecule's ability to accept electrons. Lower values suggest better electron-accepting capability.
HOMO-LUMO Energy GapΔE = ELUMO - EHOMOA crucial indicator of chemical reactivity and kinetic stability. A smaller gap implies higher reactivity. researchgate.net
Chemical Hardnessη ≈ (ELUMO - EHOMO) / 2Measures the resistance of a molecule to change its electron distribution. Molecules with a large energy gap are considered "hard". mdpi.com
Chemical SoftnessS = 1 / ηThe reciprocal of hardness; a measure of a molecule's polarizability and reactivity. mdpi.com
Electronegativityχ ≈ -(ELUMO + EHOMO) / 2Measures the power of an atom or group to attract electrons towards itself. irjweb.com
Electrophilicity Indexω = μ2 / 2η (where μ is the chemical potential, -χ)A measure of the energy lowering due to maximal electron flow between donor and acceptor. mdpi.com

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a fundamental component of modern drug discovery, allowing for the early assessment of a compound's pharmacokinetic profile. nih.gov These computational tools help to screen large libraries of molecules, saving time and resources by identifying candidates with favorable drug-like properties before extensive synthesis and testing. nih.govsemanticscholar.org For the quinazolin-4(3H)-one class of compounds, various derivatives have been subjected to in silico ADME analysis to predict their potential as orally bioavailable drugs. nih.govmdpi.com

The evaluation of drug-likeness is often guided by established principles such as Lipinski's Rule of Five and Veber's Rule. researchgate.net Lipinski's rules consider parameters like molecular weight (MW ≤ 500), the logarithm of the partition coefficient (MLogP ≤ 4.15), the number of hydrogen bond donors (≤ 5), and the number of hydrogen bond acceptors (≤ 10). researchgate.net Veber's rule focuses on the number of rotatable bonds (≤ 10) and the topological polar surface area (TPSA ≤ 140 Ų). researchgate.net Studies on various quinazolinone-hydrazone derivatives indicate that they often comply with these rules, suggesting good potential for oral bioavailability. researchgate.net

Beyond these basic rules, computational models can predict specific pharmacokinetic parameters. For a series of quinazolin-4(3H)-one derivatives, predicted human oral absorption rates were found to be high, ranging from 77% to 100%. nih.gov Other important predicted properties include blood-brain barrier (BBB) permeability and Madin-Darby canine kidney (MDCK) cell permeability, which provide insights into the distribution of the compound within the body. nih.gov The table below presents a summary of ADME properties commonly predicted for quinazolinone derivatives based on computational studies.

ADME PropertyParameterTypical Predicted Finding for Quinazolinone DerivativesSignificance
AbsorptionLipinski's Rule of FiveGenerally compliant, with few or no violations. researchgate.netPredicts drug-likeness and potential for oral bioavailability.
Human Oral AbsorptionPredicted to be high (77-100%). nih.govIndicates the percentage of the drug absorbed from the gut into the bloodstream.
Gastrointestinal (GI) AbsorptionPredicted to be high.Assesses the likelihood of absorption from the gastrointestinal tract.
P-glycoprotein (P-gp) SubstrateVariable; some derivatives may be substrates.Predicts if the compound is likely to be removed from cells by the P-gp efflux pump, affecting bioavailability.
DistributionBlood-Brain Barrier (BBB) PermeabilityGenerally predicted to have low to moderate permeability. nih.govIndicates the ability of the compound to cross into the central nervous system.
Plasma Protein BindingOften predicted to be high.Affects the amount of free drug available to exert its pharmacological effect.
MetabolismCytochrome P450 (CYP) InhibitionVariable; predictions are run for key isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4).Predicts the potential for drug-drug interactions.
Metabolic StabilityGenerally predicted to be stable.Indicates resistance to breakdown by metabolic enzymes, affecting the drug's half-life.
ExcretionRenal ClearancePredicted via parameters like Total Clearance (CLtot).Estimates the rate at which the drug is removed from the body via the kidneys.

Future Research Directions and Potential Therapeutic Implications

Identification and Development of Novel Lead Compounds Based on the 2-Hydrazino-3-phenylquinazolin-4(3H)-one Scaffold

The quinazolin-4(3H)-one nucleus is recognized as a "privileged scaffold" in medicinal chemistry due to its wide range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties. mdpi.comekb.egekb.egmdpi.com The 2-hydrazino group, in particular, serves as a crucial and reactive intermediate for synthesizing a diverse library of new derivatives. mdpi.comsapub.org

Research focuses on leveraging the hydrazino moiety for molecular hybridization, combining the quinazolinone core with other pharmacologically active motifs to enhance biological efficacy. mdpi.com For example, the hydrazide can be reacted with various electrophilic reagents, such as carbon disulphide, isothiocyanates, and aldehydes, to produce novel compounds. sapub.org One synthetic route involves the hydrazinolysis of 2-(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-ylthio)acetate to yield the key 2-hydrazino intermediate, which can then be used to build more complex molecules. sapub.org

Another strategy involves the conversion of 2-arylquinazolin-4(3H)-ones into their corresponding 2-aryl-4-chloroquinazolines, which are then reacted with hydrazine (B178648) to yield 2-arylquinazolin-4-hydrazine derivatives. acs.org These compounds have shown significant potential as antitrypanosomal agents, demonstrating that the hydrazine moiety can be a key pharmacophore for targeting specific diseases. acs.org The development of these derivatives often involves systematic structural modifications to establish clear structure-activity relationships (SAR), guiding the design of more potent and selective lead compounds. mdpi.com

The following table summarizes examples of lead compounds developed from the quinazolinone scaffold and their observed biological activities.

Compound ClassModification ApproachTarget Biological ActivityReference
Quinazolinone-hydrazonesReaction of 2-hydrazinylquinazolin-4(3H)-one with carbonyl compoundsAntimicrobial (DNA Gyrase Inhibition) mdpi.com
2-Arylquinazolin-4-hydrazinesReaction of 2-aryl-4-chloroquinazolines with hydrazineAntitrypanosomal, Leishmanicidal acs.org
Pyrazolinone-substituted quinazolinonesCyclization of hydrazono derivatives with hydrazine hydrate (B1144303)Antihypertensive, Antifungal, Anticancer mdpi.com
2,3-disubstituted quinazolin-4(3H)-onesReaction of hydrazide intermediate with various electrophilesAnti-inflammatory sapub.org

Exploration of Multifunctional Ligands and Multi-Target Directed Therapeutics (MTDLs)

The multifactorial nature of complex diseases like cancer and neurodegenerative disorders has spurred the development of multi-target-directed ligands (MTDLs). mdpi.comnih.gov MTDLs are single molecules designed to interact with multiple biological targets simultaneously, offering potential advantages over single-target drugs, such as improved efficacy and a reduced likelihood of drug resistance. mdpi.comnih.gov The quinazolin-4(3H)-one scaffold is an excellent platform for designing such MTDLs. mdpi.com

Derivatives of this scaffold have been successfully developed as inhibitors of multiple tyrosine protein kinases, including CDK2, HER2, EGFR, and VEGFR2, which are crucial in cancer progression. nih.gov For instance, certain quinazolin-4(3H)-one hydrazide derivatives have demonstrated potent inhibitory activity against several of these kinases concurrently. nih.gov The design strategy often involves incorporating different pharmacophores into the quinazolinone skeleton to achieve affinity for multiple targets. nih.gov The reactive nature of the 2-hydrazino group is particularly advantageous, allowing for the linkage of other molecular fragments capable of binding to different targets.

The development of dual inhibitors, such as those targeting both VEGFR-2 and c-Met tyrosine kinases, highlights the potential of this scaffold in creating MTDLs for cancer therapy. nih.gov Future research will likely focus on designing novel hybrid molecules based on this compound that can modulate distinct pathological pathways, a promising strategy for diseases with complex etiologies like Alzheimer's disease. mdpi.comnih.gov

Advanced Mechanistic Elucidation of Biological Activities (In Vitro)

A deeper understanding of the molecular mechanisms underlying the biological activities of this compound derivatives is essential for their rational design and development. In vitro mechanistic studies are crucial for identifying specific cellular targets and pathways.

Several studies have begun to unravel these mechanisms. For example, novel quinazolin-4(3H)-one derivatives incorporating hydrazone and pyrazole (B372694) moieties have been identified as potent antimicrobial agents that target the bacterial DNA gyrase enzyme. mdpi.com Molecular docking investigations have complemented these findings by revealing the specific binding interactions within the enzyme's active site. mdpi.com

In the context of cancer, derivatives of the 2-phenylquinazolin-4(3H)-one scaffold have been shown to act as allosteric inhibitors of VEGFR-2. nih.gov Mechanistic studies demonstrated that these compounds induce apoptosis in cancer cells by upregulating pro-apoptotic genes like P53, Bax, and caspases 3, 8, and 9, while downregulating the anti-apoptotic gene Bcl-2. nih.gov Furthermore, cell cycle analysis revealed that these compounds can cause cell-cycle arrest, preventing cancer cell proliferation. nih.gov

Other research on related 2-arylquinazolin-4-hydrazines has revealed a dual mechanism of action, with compounds acting as either antifolate agents or nitric oxide (NO) donors, depending on their specific structure. acs.org For antifungal derivatives, mechanistic interrogation has shown that they can cause damage to fungal mycelia and organelles while altering the permeability of the cell membrane. acs.org

Future in vitro studies should employ advanced techniques such as transcriptomics, proteomics, and cellular imaging to further elucidate the complex mechanisms of action, identify novel targets, and understand potential resistance pathways.

Potential for Development in Agrochemical Applications

The 4(3H)-quinazolinone scaffold is not only valuable in medicine but also holds significant promise for agrochemical applications. mdpi.comnih.gov Derivatives have been synthesized and evaluated for a range of uses, including as fungicides, herbicides, insecticides, and plant antiviral agents. mdpi.commdpi.com The structural versatility of this scaffold allows for extensive modification to discover novel and effective crop protection agents. mdpi.com

Recent research has focused heavily on the development of quinazolinone derivatives as potent fungicides. acs.org Bioassays have demonstrated that certain compounds exhibit remarkable in vitro antifungal activity against a broad spectrum of plant pathogenic fungi, including Sclerotinia sclerotiorum, Pellicularia sasakii, Fusarium graminearum, and Fusarium oxysporum. acs.org For example, one derivative, compound 6c from a 2021 study, displayed IC₅₀ values as low as 2.46 µg/mL against S. sclerotiorum. acs.org

Further in vivo studies have shown that these compounds can provide both curative and protective effects against fungal diseases in plants, with efficacy comparable to commercial fungicides. acs.org The mechanism of antifungal action has been linked to the destruction of mycelia and damage to cell organelles. acs.org Given the constant need for new agrochemicals to combat resistance and improve food security, the this compound scaffold represents a promising starting point for the discovery of next-generation fungicides and other crop protection agents. mdpi.com

Q & A

Q. What are the common synthetic routes for 2-hydrazino-3-phenylquinazolin-4(3H)-one?

The compound is typically synthesized via cyclization of hydrazine derivatives with precursors like 2-phenyl-[3,1]-benzoxazin-4-one. A widely used method involves refluxing 2-phenyl-[3,1]-benzoxazin-4-one with hydrazine hydrate in pyridine for 1–3 hours, yielding 3-amino-2-phenylquinazolin-4(3H)-one intermediates. Further functionalization with hydrazine or its derivatives under controlled conditions produces the target compound . Alternative routes start from aniline derivatives, employing multi-step reactions to introduce the hydrazino group at the 2-position .

Q. How is this compound characterized after synthesis?

Post-synthesis characterization involves:

  • Recrystallization from ethanol or DMF to purify the product.
  • Spectroscopic analysis : NMR (¹H/¹³C) to confirm the hydrazino group’s presence and quinazolinone backbone.
  • Mass spectrometry (MS) for molecular weight verification (252.28 g/mol, C₁₄H₁₂N₄O) .
  • Elemental analysis to validate purity, especially for intermediates used in further reactions .

Q. What role does this compound play in forming heterocyclic derivatives?

this compound is a versatile intermediate for synthesizing fused heterocycles. For example:

  • Reaction with triethyl orthoacetate yields triazoloquinazolinones via Dimroth rearrangement (39% yield) .
  • Condensation with diethylmalonate or ethyl acetoacetate forms pyrazolidinone or dihydropyrazole derivatives, useful in antitumor agent development .
  • Cyclization with chloroacetyl chloride produces thioether-linked quinazolinones, which are explored for antimicrobial activity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

Key optimization strategies include:

  • Catalyst selection : Pyridine is critical for facilitating nucleophilic attack during cyclization, improving reaction efficiency .
  • Solvent systems : Refluxing in ethanol or DMF enhances solubility of intermediates, reducing side products .
  • Reaction time : Prolonged heating (e.g., 16 hours for triazoloquinazolinone synthesis) ensures complete cyclization but may require trade-offs with thermal degradation .
  • Microwave-assisted synthesis : Reduces reaction time from hours to minutes while maintaining yields >70% in some derivatives .

Q. What mechanisms underlie the cyclization reactions involving this compound?

Mechanistic studies reveal:

  • Nucleophilic attack : Hydrazine’s NH₂ group attacks carbonyl carbons in lactone rings (e.g., 2-(2-chlorophenyl)-4H-benzo[d][1,3]oxazin-4-one), forming open-chain intermediates that cyclize into quinazolinones .
  • Dimroth rearrangement : In reactions with triethyl orthoacetate, initial condensation forms a [4,3-a] triazoloquinazolinone intermediate, which rearranges to the thermodynamically stable [2,3-a] isomer .
  • Intramolecular cyclization : Thioacetohydrazide derivatives undergo ring closure via elimination of H₂O or HCl, driven by heating (>100°C) .

Q. How do structural modifications affect its bioactivity in pharmacological studies?

  • Antihypertensive activity : Methyl-substituted triazoloquinazolinones (e.g., compound 109) reduce blood pressure by ~40% in rat models at 2 mg/kg, likely via vasodilation pathways .
  • Antibacterial activity : Chloro- or fluoro-substituted derivatives (e.g., compound 9h) inhibit Proteus vulgaris and Bacillus subtilis with inhibition zones of 1.0–1.4 cm, comparable to ciprofloxacin. Activity correlates with electron-withdrawing groups enhancing membrane permeability .
  • Antitumor potential : Pyridazinylthioquinazolinones (e.g., compound 221) show promise in vitro, with IC₅₀ values <10 µM against breast cancer cell lines, attributed to intercalation with DNA .

Data Contradiction Analysis

Q. How can researchers reconcile discrepancies in reported synthetic yields (e.g., 39% vs. 70%)?

Discrepancies arise from:

  • Reagent purity : Hydrazine hydrate concentration (e.g., 80% vs. 99%) impacts nucleophilic efficiency .
  • Heating methods : Conventional reflux (39% yield) versus microwave irradiation (70% yield) reduces side reactions .
  • Workup protocols : Incomplete recrystallization or column chromatography may lower isolated yields despite high conversion rates .

Methodological Recommendations

  • For SAR studies : Prioritize substituents at the 2- and 3-positions (e.g., halogens, aryl groups) to modulate electron density and steric effects .
  • For mechanistic studies : Use isotopic labeling (e.g., ¹⁵N-hydrazine) to track cyclization pathways via NMR .
  • For bioactivity assays : Combine MIC (Minimum Inhibitory Concentration) testing with molecular docking to identify target interactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.